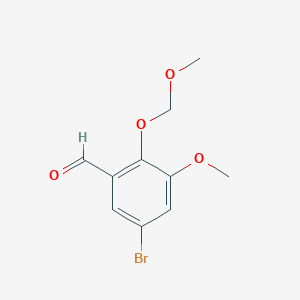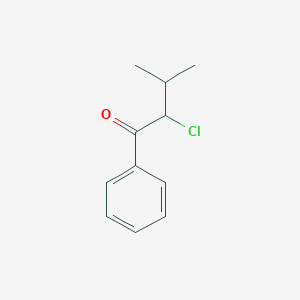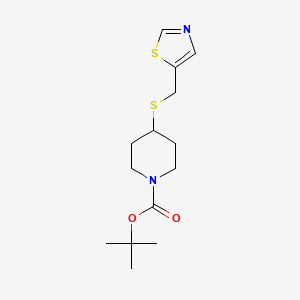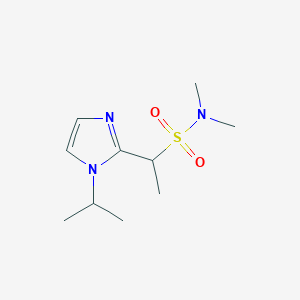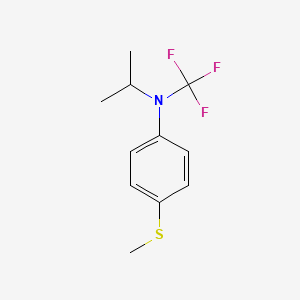
N-isopropyl-4-(methylthio)-N-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-4-(methylthio)-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an isopropyl group, a methylthio group, and a trifluoromethyl group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-4-(methylthio)-N-(trifluoromethyl)aniline typically involves the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amine group.
Alkylation: The amine group is alkylated with isopropyl halide to introduce the isopropyl group.
Thioether Formation: The methylthio group is introduced via a nucleophilic substitution reaction using methylthiol.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a suitable trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-4-(methylthio)-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as thiols and amines are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioethers and amines.
Scientific Research Applications
N-isopropyl-4-(methylthio)-N-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-isopropyl-4-(methylthio)-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The isopropyl and methylthio groups contribute to its binding affinity to target proteins and enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-isopropyl-4-(methylthio)aniline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-isopropyl-4-(trifluoromethyl)aniline: Lacks the methylthio group, affecting its reactivity and applications.
N-methyl-4-(methylthio)-N-(trifluoromethyl)aniline: Has a methyl group instead of an isopropyl group, leading to variations in its chemical behavior.
Uniqueness
N-isopropyl-4-(methylthio)-N-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14F3NS |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
4-methylsulfanyl-N-propan-2-yl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H14F3NS/c1-8(2)15(11(12,13)14)9-4-6-10(16-3)7-5-9/h4-8H,1-3H3 |
InChI Key |
OTKJAUBYMBLADT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)SC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


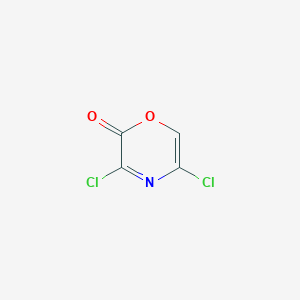
![9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]-](/img/structure/B13964650.png)
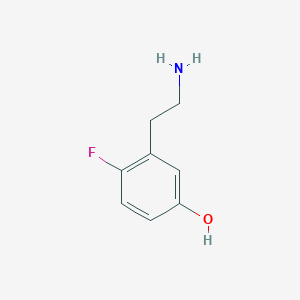
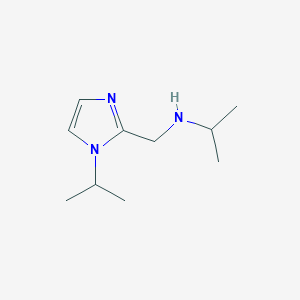
![6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B13964666.png)
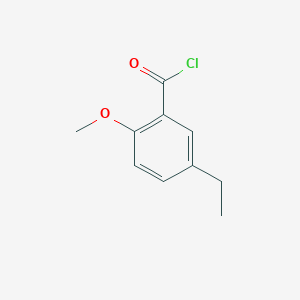
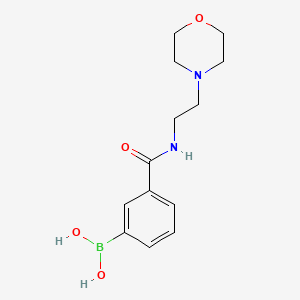
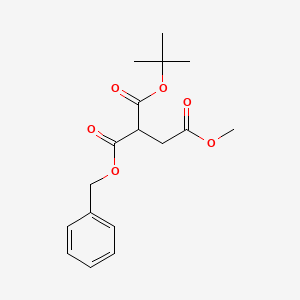
![6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one](/img/structure/B13964683.png)
